molecular formula C26H24N2O2S B379434 (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one

(2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B379434
M. Wt: 428.5g/mol
InChI Key: LVUSTTLJPLEOCA-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a thienyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps, starting with the preparation of the indole and thienyl precursors. One common method involves the alkylation of indole derivatives with appropriate thienyl-containing reagents under basic conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to achieve desired outcomes. Solvents like dichloromethane (DCM), ethanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Mechanism of Action

The mechanism of action of (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The compound may inhibit or activate these targets, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one: stands out due to its combination of indole and thienyl groups, which imparts unique chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C26H24N2O2S

Molecular Weight

428.5g/mol

IUPAC Name

(E)-3-[1-[3-(2,3-dihydroindol-1-yl)-2-hydroxypropyl]indol-3-yl]-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C26H24N2O2S/c29-21(17-27-14-13-19-6-1-3-8-23(19)27)18-28-16-20(22-7-2-4-9-24(22)28)11-12-25(30)26-10-5-15-31-26/h1-12,15-16,21,29H,13-14,17-18H2/b12-11+

InChI Key

LVUSTTLJPLEOCA-VAWYXSNFSA-N

SMILES

C1CN(C2=CC=CC=C21)CC(CN3C=C(C4=CC=CC=C43)C=CC(=O)C5=CC=CS5)O

Isomeric SMILES

C1CN(C2=CC=CC=C21)CC(CN3C=C(C4=CC=CC=C43)/C=C/C(=O)C5=CC=CS5)O

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(CN3C=C(C4=CC=CC=C43)C=CC(=O)C5=CC=CS5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.